![molecular formula C23H23N5O3S B2811510 2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)propanamide CAS No. 1242994-52-0](/img/structure/B2811510.png)
2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)propanamide
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Overview
Description
2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C23H23N5O3S and its molecular weight is 449.53. The purity is usually 95%.
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Scientific Research Applications
Biological and Pharmacological Potential
Anticoronavirus and Antitumoral Activity
Compounds with structural elements similar to "2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)propanamide" have been explored for their antiviral and antitumoral activities. For example, derivatives of [1,2,4]triazolo[3,4-b][1,3,4] thiadiazine showed promise in vitro for both anticoronavirus and antitumoral applications, with their antitumoral activity attributed to the inhibition of tubulin polymerization (Jilloju et al., 2021).
Synthesis and Properties
Studies have also focused on the synthesis and properties of compounds containing pyrazole and 1,2,4-triazole derivatives, which are noted for their significant pharmacological potential. The chemical modification of these heterocycles allows for the influence on the formation of certain types of activities, demonstrating the broad utility of these compounds in medicinal chemistry (Fedotov et al., 2022).
Antimicrobial Activity
Additionally, some derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting the potential of these compounds in addressing microbial resistance and developing new therapeutic agents (Hassan, 2013).
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing. Dysregulation of c-met kinase activity is associated with the development and progression of various types of cancers .
Mode of Action
The compound interacts with c-Met kinase, inhibiting its activity . This inhibition disrupts the signaling pathways regulated by c-Met kinase, leading to a decrease in cancer cell proliferation .
Biochemical Pathways
The compound affects the c-Met signaling pathway . This pathway is involved in cell growth and survival. By inhibiting c-Met kinase, the compound disrupts this pathway, leading to reduced cancer cell growth .
Pharmacokinetics
Similar compounds have been shown to possess good in vivo pharmacokinetic profiles
Result of Action
The inhibition of c-Met kinase by this compound leads to a decrease in cancer cell proliferation . This results in reduced tumor growth, making the compound a potential therapeutic agent for various types of cancers .
properties
IUPAC Name |
2-[[7-(3,4-dimethylphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-14-5-8-18(13-15(14)2)27-11-12-28-20(22(27)30)25-26-23(28)32-16(3)21(29)24-17-6-9-19(31-4)10-7-17/h5-13,16H,1-4H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIGFCVJQQOKFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN3C(=NN=C3SC(C)C(=O)NC4=CC=C(C=C4)OC)C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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